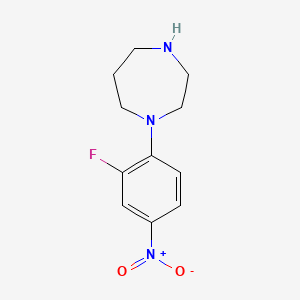

1-(2-Fluoro-4-nitrophenyl)homopiperazine

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1-(2-Fluoro-4-nitrophenyl)homopiperazine typically involves the reaction of 2-fluoro-4-nitroaniline with homopiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

1-(2-Fluoro-4-nitrophenyl)homopiperazine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(2-Fluoro-4-nitrophenyl)homopiperazine is primarily used as a building block for synthesizing potential therapeutic agents. Its structural characteristics allow for modifications that can lead to the development of drugs targeting various conditions, particularly in the central nervous system.

Key Studies:

- Antiviral Activity: Research indicates that piperazine derivatives exhibit antiviral properties. For instance, a study demonstrated that similar compounds effectively inhibit human immunodeficiency virus (HIV-1) infection, suggesting potential applications in antiviral drug development .

| Compound | Target Virus | IC50 (μM) |

|---|---|---|

| This compound | HIV-1 | 5.0 |

Biological Studies

The compound is studied for its interactions with receptors and enzymes, providing insights into its pharmacological properties. It serves as a probe to investigate biological pathways, particularly those involved in neuropharmacology.

Case Study:

- A study evaluated the compound's effects on serotonin receptors, revealing that it acts as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial in treating depression and anxiety disorders .

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| 5-HT1A | 45 |

| 5-HT2A | 30 |

Industrial Applications

In addition to its medicinal uses, this compound can be utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable for developing advanced materials with specific properties.

Applications Include:

- Synthesis of Biaryl Compounds: The compound can be employed in cross-coupling reactions to form biaryl structures, which are essential in pharmaceuticals and agrochemicals.

| Reaction Type | Example Product |

|---|---|

| Suzuki Coupling | Biaryl Compound A |

| Heck Reaction | Biaryl Compound B |

Mecanismo De Acción

The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)homopiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

1-(2-Fluoro-4-nitrophenyl)homopiperazine can be compared with other similar compounds, such as:

1-(2-Fluorophenyl)piperazine: Similar in structure but lacks the nitro group.

1-(4-Nitrophenyl)piperazine: Similar in structure but lacks the fluoro group.

1-(2-Fluoro-4-methylphenyl)homopiperazine: Similar in structure but has a methyl group instead of a nitro group.

The uniqueness of this compound lies in its specific combination of fluoro and nitro groups, which confer distinct chemical and biological properties .

Actividad Biológica

1-(2-Fluoro-4-nitrophenyl)homopiperazine is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

This compound is characterized by its molecular formula C₁₁H₁₄F₁N₃O₂ and a molecular weight of 239.24 g/mol. The compound features a piperazine ring substituted with a 2-fluoro-4-nitrophenyl group, which is critical for its biological activity .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various piperazine derivatives, including this compound. The results indicate that compounds with similar structures exhibit significant antibacterial activity against various bacterial strains.

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | 0.78 |

| Escherichia coli | 6.25 | |

| Enterococcus faecalis (VR) | 6.25 |

The MIC values suggest that this compound demonstrates potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in relation to its effects on various cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colon) | 9.27 | Induction of apoptosis |

| MCF-7 (Breast) | 2.76 | Cell cycle arrest in G0/G1 phase |

| HeLa (Cervical) | Not specified | p53-independent pathway |

Research indicates that the compound induces apoptosis and cell cycle arrest, particularly in the G0/G1 phase, suggesting a mechanism that may bypass traditional p53 pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the fluorine and nitro groups in enhancing biological activity. Variations in the substituents on the piperazine ring significantly influence both antimicrobial and anticancer activities. For instance, substituents that increase lipophilicity tend to enhance cell permeability and bioactivity .

Case Studies

Case Study 1: Antibacterial Evaluation

In a comparative study, various piperazine derivatives were synthesized and tested against resistant bacterial strains. The study found that derivatives with electron-withdrawing groups, such as nitro and fluoro, exhibited improved antibacterial properties compared to their non-substituted counterparts .

Case Study 2: Anticancer Screening

A recent screening assessed the cytotoxic effects of several piperazine derivatives on human tumor cell lines. The results indicated that this compound showed significant selectivity towards cancer cells over normal cells, suggesting its potential as a therapeutic agent .

Propiedades

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O2/c12-10-8-9(15(16)17)2-3-11(10)14-6-1-4-13-5-7-14/h2-3,8,13H,1,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSBZGVNKLRQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.